1-Ethynyl-3,5,5-trimethylcyclohex-2-en-1-ol
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Overview
Description
1-Ethynyl-3,5,5-trimethylcyclohex-2-en-1-ol is an organic compound with the molecular formula C11H16O It is a derivative of cyclohexene, characterized by the presence of an ethynyl group and three methyl groups attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-3,5,5-trimethylcyclohex-2-en-1-ol can be synthesized through several methodsThe reaction conditions typically include the use of palladium on activated charcoal as a catalyst under an ethylene atmosphere .
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes, where isophorone is subjected to controlled hydrogenation to yield the desired product. The reaction is carried out under specific temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-3,5,5-trimethylcyclohex-2-en-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve the use of hydrogen gas and a suitable catalyst to convert the compound into its reduced form.
Substitution: Substitution reactions can occur with halogens or other nucleophiles, leading to the formation of various substituted derivatives.
Major Products Formed:
Oxidation: The major product formed is the corresponding carbonyl compound.
Reduction: The reduced form of the compound, often a saturated alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethynyl-3,5,5-trimethylcyclohex-2-en-1-ol has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Mechanism of Action
The mechanism of action of 1-Ethynyl-3,5,5-trimethylcyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. The ethynyl group and the hydroxyl group play crucial roles in its reactivity and interactions with other molecules. The compound can undergo various chemical transformations, leading to the formation of active intermediates that exert their effects through specific pathways .
Comparison with Similar Compounds
3,5,5-Trimethyl-2-cyclohexen-1-ol: This compound is similar in structure but lacks the ethynyl group.
Isophorone: A precursor in the synthesis of 1-Ethynyl-3,5,5-trimethylcyclohex-2-en-1-ol.
2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-: Another structurally related compound with different functional groups.
Uniqueness: this compound is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
91967-61-2 |
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Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
1-ethynyl-3,5,5-trimethylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C11H16O/c1-5-11(12)7-9(2)6-10(3,4)8-11/h1,7,12H,6,8H2,2-4H3 |
InChI Key |
NZEBJGMVLBTDAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CC(C1)(C)C)(C#C)O |
Origin of Product |
United States |
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